N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and advanced purification methods, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically conducted under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce corresponding amines .
Scientific Research Applications
N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its energetic properties and used in explosives.
1-Methyl-2,4,5-trinitroimidazole: Another energetic compound with similar structural features.
Uniqueness
N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15N5 |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H15N5/c1-8-9(5-13-15(8)3)4-11-10-6-12-14(2)7-10/h5-7,11H,4H2,1-3H3 |
InChI Key |
ZHIZQTAXVOUQNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=CN(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.